tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-[[(4-chloro-5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-18-14(20-13(11)17)19-10-12-7-5-6-8-21(12)15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEBYGMHNZQXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NCC2CCCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound's molecular structure is characterized by a piperidine ring and a pyrimidine moiety, which contribute to its biological activity. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H20ClN3O2 |
| Molecular Weight | 329.8 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCN(C1)C(=C)C(Cl)=N=C1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research indicates that it may inhibit certain enzymes related to cancer progression and inflammation, although detailed pathways remain to be fully elucidated.
Anticancer Properties
Studies have shown that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, the compound's structural analogs have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study highlighted the potential of similar compounds as inhibitors of the USP1/UAF1 deubiquitinase complex, which plays a critical role in cancer cell survival .
Antimicrobial Activity
Research has indicated that certain pyrimidine derivatives possess antimicrobial properties. For instance, compounds with similar structures have been tested against bacterial strains and shown to inhibit growth effectively. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
In vitro studies have demonstrated that some pyrimidine derivatives can suppress COX-2 activity, a key enzyme in the inflammatory response. For example, compounds with similar frameworks have been reported to exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of pyrimidine derivatives, including those similar to this compound). The findings indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrimidine structure could enhance efficacy .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased potency against resistant strains, highlighting the compound's potential as a lead for developing new antibiotics .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including tert-butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate, exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, these compounds have been identified as potential inhibitors of the USP1/UAF1 deubiquitinase complex, which plays a critical role in cancer cell survival.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that pyrimidine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
In vitro studies have suggested that certain pyrimidine derivatives can suppress COX-2 activity, a key enzyme involved in inflammatory responses. Some compounds similar to this compound have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib.
Study 1: Anticancer Activity
A notable investigation into the anticancer properties of pyrimidine derivatives revealed significant cytotoxic effects against various cancer cell lines. The study emphasized that structural modifications could enhance the efficacy of these compounds against resistant cancer types.
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of similar compounds tested against resistant bacterial strains. Results indicated that specific modifications led to increased antimicrobial potency, suggesting that this compound could serve as a lead compound for developing new antibiotics.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Chlorine
The 4-chloro substituent on the pyrimidine ring is a primary site for nucleophilic substitution. Reactions typically proceed under mild conditions due to the electron-deficient nature of the pyrimidine ring.
Ester Hydrolysis and Carbamate Deprotection
The tert-butyl carbamate group undergoes acid-catalyzed deprotection or basic hydrolysis to yield free piperidine intermediates.
| Reaction Type | Conditions/Reagents | Products/Outcomes | Source |
|---|---|---|---|
| Acidic Deprotection | TFA/DCM (1:1), RT, 2–4 hrs | Piperidine free base | |
| Basic Hydrolysis | NaOH/MeOH, reflux, 6 hrs | Sodium carboxylate intermediate |
Reduction of Functional Groups
The methyleneamino (-NH-CH₂-) linker and pyrimidine ring can undergo selective reductions.
| Reaction Type | Conditions/Reagents | Products/Outcomes | Source |
|---|---|---|---|
| LiAlH₄ Reduction | LiAlH₄ in THF, 0°C→RT | Alcohol from ester reduction | |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Saturated piperidine derivatives |
Piperidine Ring Functionalization
The piperidine nitrogen and adjacent carbons participate in alkylation or acylation reactions.
| Reaction Type | Conditions/Reagents | Products/Outcomes | Source |
|---|---|---|---|
| N-Alkylation | R-X, K₂CO₃, DMF, 50°C | Quaternary ammonium derivatives | |
| Acylation | AcCl, Et₃N, DCM, 0°C | Acetylated piperidine |
Pyrimidine Ring Modifications
The pyrimidine moiety undergoes electrophilic substitution and cross-coupling reactions.
| Reaction Type | Conditions/Reagents | Products/Outcomes | Source |
|---|---|---|---|
| Halogenation | NBS, AIBN, CCl₄, reflux | Brominated pyrimidine derivatives | |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃, DCM, RT | Alkylated pyrimidine analogs |
Key Reaction Mechanisms
-
Nucleophilic Aromatic Substitution : Pyrimidine chlorine is displaced via a two-step addition-elimination mechanism.
-
Carbamate Deprotection : Acidic cleavage of the tert-butyl group generates a Boc-protected intermediate, releasing CO₂ .
Synthetic Pathways for Derivatives
A representative synthesis route for a biaryl analog:
text1. Suzuki Coupling: tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate + Ar-B(OH)₂ → Pd-catalyzed cross-coupling → Biaryl product [3]. 2. Deprotection: TFA/DCM → Free piperidine intermediate [3].
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate and related piperidine derivatives.
Structural and Functional Differences
- The amino-methyl linker in the target compound contrasts with the ether oxygen in ’s analog, which may reduce hydrogen-bonding capacity but enhance metabolic stability .
- Heteroaromatic Moieties :
The 4-chloro-5-methylpyrimidine group in the target compound is electron-deficient, favoring interactions with catalytic lysine or aspartate residues in enzymes. In contrast, the pyridin-3-yl group in offers a basic nitrogen for protonation, influencing solubility and membrane permeability. - Functional Group Impact :
The nitro group in introduces redox activity, whereas the Boc group in all compounds facilitates purification and handling during synthesis .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s higher molecular weight (~367.9 vs. 341.83 in ) suggests reduced aqueous solubility, a common challenge for pyrimidine derivatives. The amino linker may improve solubility in polar solvents compared to the ether-linked analog .
- Toxicity and Safety: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate has documented toxicity data (e.g., occupational exposure limits), whereas safety information for the target compound is absent, highlighting a critical research gap.
Research Findings and Gaps
- Structural-Activity Relationships (SAR) :
Substitution at the 2-position of piperidine (target compound) vs. 4-position (e.g., ) may drastically alter target engagement, but experimental validation is lacking. - Data Limitations: No CAS number, purity specifications, or bioactivity data are available for the target compound, unlike its analogs in , underscoring the need for further characterization.
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?
Answer: The synthesis typically involves coupling 4-chloro-5-methylpyrimidin-2-amine with tert-butyl piperidine derivatives. A common method uses coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or THF . Key steps include:
- Amine Activation: React the pyrimidinyl amine with the coupling reagent to form an active intermediate.
- Nucleophilic Substitution: Introduce the tert-butyl piperidine moiety under inert conditions (argon/nitrogen atmosphere).
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Optimization Tips: - Monitor reaction progress via thin-layer chromatography (TLC) .
- Adjust solvent polarity (e.g., DMF for sluggish reactions) and maintain temperatures between 0–25°C to minimize side reactions .
Q. What safety protocols are critical when handling this compound, given its structural and reactive properties?
Answer:
Q. How should this compound be characterized to confirm its structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Verify piperidine ring protons (δ 1.4–2.8 ppm) and tert-butyl carbons (δ 28–30 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals from the pyrimidine and piperidine moieties .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC-Purity Analysis: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% target) .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing derivatives of this compound, particularly for scale-up studies?
Answer:
- Solvent Optimization: Replace dichloromethane with THF or acetonitrile to enhance solubility of intermediates .
- Catalyst Screening: Test alternatives to DMAP (e.g., HOBt or HOAt) to reduce side-product formation .
- Microwave-Assisted Synthesis: Apply controlled microwave heating (50–100°C, 30 min) to accelerate coupling reactions .
- Scale-Up Considerations: Use continuous flow reactors for better heat/mass transfer and reproducibility .
Q. What strategies are effective for evaluating the biological activity of this compound and its analogs?
Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays, focusing on the pyrimidine ring’s role in ATP-binding pocket interactions .
- Cellular Uptake Studies: Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7) .
- SAR Analysis: Compare analogs with modified substituents (e.g., replacing chloro with fluoro) to map pharmacophore requirements .
Q. How can contradictory data on biological activity between in vitro and in vivo studies be resolved?
Answer:
- Metabolic Stability Testing: Perform microsomal assays (human/rat liver microsomes) to identify rapid degradation pathways (e.g., esterase cleavage) .
- Pharmacokinetic Profiling: Measure plasma half-life and bioavailability in rodent models to correlate in vitro potency with exposure levels .
- Prodrug Design: Introduce protecting groups (e.g., acetyl) on the piperidine nitrogen to enhance metabolic stability .
Q. What computational methods are suitable for predicting the reactivity and binding modes of this compound?
Answer:
- Docking Simulations (AutoDock Vina): Model interactions with target proteins (e.g., kinases) using the pyrimidine ring as an anchor .
- DFT Calculations (Gaussian): Analyze electron density maps to predict regioselectivity in nucleophilic substitution reactions .
- MD Simulations (GROMACS): Study conformational flexibility of the piperidine ring in aqueous and lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
